molecular formula C24H25N5O2 B11295848 N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11295848
M. Wt: 415.5 g/mol
InChI Key: GYHPNYFYIJUPRO-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the benzoxazole moiety, and the attachment of the cyclopentyl and propyl groups. Common synthetic routes may include:

    Cycloaddition Reactions: The formation of the triazole ring can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Benzoxazole Formation: The benzoxazole moiety can be synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivatives.

    Amide Bond Formation: The final step may involve the coupling of the triazole-benzoxazole intermediate with a cyclopentylamine derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and be studied for its potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a drug candidate for treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives with different substituents. Examples may include:

  • N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-cyclopentyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-2-8-21-22(24(30)25-17-11-6-7-12-17)26-28-29(21)18-13-14-20-19(15-18)23(31-27-20)16-9-4-3-5-10-16/h3-5,9-10,13-15,17H,2,6-8,11-12H2,1H3,(H,25,30)

InChI Key

GYHPNYFYIJUPRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5CCCC5

Origin of Product

United States

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